molecular formula C14H18N2O B2594181 cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime CAS No. 860784-52-7

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime

Cat. No.: B2594181
CAS No.: 860784-52-7
M. Wt: 230.311
InChI Key: AMTWJXADDMWGTC-PEZBUJJGSA-N
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Description

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime is a chemical compound with the molecular formula C14H18N2O . It is also known by other names such as (Z)-cyclopropyl(6-cyclopropylpyridin-3-yl)methanone O-ethyl oxime and (Z)-cyclopropyl(6-cyclopropylpyridin-3-yl)methylideneamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is known to be 230.311 , but other properties such as density, boiling point, and melting point are not provided.

Scientific Research Applications

Enzyme Inhibition and Biological Activities

Cyclopropyl derivatives have been examined for their enzyme inhibition capabilities and potential biological activities. For instance, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, were investigated as inhibitors of carbonic anhydrase enzyme, showing excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, which are cytosolic, ubiquitous isoforms, and also against tumor-associated enzymes IX and XII (Boztaş et al., 2015).

Synthesis Methodologies

Cyclopropyl compounds have also been central to developing novel synthesis methodologies. For example, a series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their antitubercular activity in vitro against Mycobacterium tuberculosis, with several compounds showing minimum inhibitory concentration (MIC) values indicative of potent activity (Bisht et al., 2010). Another study detailed the synthesis of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents, indicating that several compounds exhibited good in vitro antitubercular activities and inhibited the growth of Plasmodium falciparum in vitro (Ajay et al., 2010).

Antibacterial Evaluation

A series of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives were synthesized and evaluated for their antibacterial activity against selected bacterial strains. Compounds demonstrated excellent activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi strains, highlighting the potential of cyclopropyl derivatives in antibacterial applications (Chaudhary et al., 2021).

Properties

IUPAC Name

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-ethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-17-16-14(11-5-6-11)12-7-8-13(15-9-12)10-3-4-10/h7-11H,2-6H2,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTWJXADDMWGTC-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1CC1)C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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